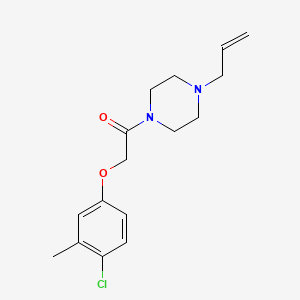
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a phenoxy group substituted with a chlorine and methyl group. Compounds with such structures are often explored for their potential pharmacological activities and applications in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Substitution with Allyl Group: The allyl group can be introduced via nucleophilic substitution reactions using allyl halides.
Phenoxy Group Introduction: The phenoxy group can be introduced through etherification reactions, where a phenol derivative reacts with an appropriate alkylating agent.
Chlorination and Methylation: The phenoxy group can be further functionalized by introducing chlorine and methyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the allyl group might yield epoxides, while substitution of the chlorine atom could yield a variety of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE may have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially modulating neurotransmitter activity. The phenoxy group might contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-1-ETHANONE: Similar structure but lacks the methyl group.
1-(4-ALLYLPIPERAZINO)-2-(4-METHYLPHENOXY)-1-ETHANONE: Similar structure but lacks the chlorine atom.
1-(4-PIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE: Similar structure but lacks the allyl group.
Uniqueness
1-(4-ALLYLPIPERAZINO)-2-(4-CHLORO-3-METHYLPHENOXY)-1-ETHANONE is unique due to the combination of the allyl group on the piperazine ring and the chloromethyl substitution on the phenoxy group. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-6-18-7-9-19(10-8-18)16(20)12-21-14-4-5-15(17)13(2)11-14/h3-5,11H,1,6-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGJBLAIVQQOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE](/img/structure/B5408002.png)
![methyl 1-[2-(2-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5408021.png)
![N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-{[4-METHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5408027.png)
![N-(2-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408031.png)
![(3aR,6aS)-5-ethyl-6-oxo-2-[2-(1,2,4-triazol-1-yl)acetyl]-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5408039.png)
![1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408042.png)
![(4E)-4-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5408044.png)
![4-{5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B5408048.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5408049.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5408064.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5408068.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5408074.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5408082.png)
